Wx-671

Pharmacokinetics Oral bioavailability Prodrug activation

Wx-671 is an orally bioavailable amidoxime prodrug requiring mARC-mediated enzymatic activation to yield the active uPA inhibitor WX-UK1 (t½ 17–21 h). Phase II-validated: pancreatic cancer 1-year survival improved from 33.9% to 50.6% with gemcitabine; breast cancer PFS improved 93% with capecitabine; COVID-19 hospitalization reduced to 0% vs 15% placebo. Ideal for uPA pathway interrogation, mARC prodrug activation studies, and host-directed antiviral research. Enables chronic oral dosing without injection stress. In vivo formulation: 10% DMSO + 90% corn oil.

Molecular Formula C32H47N5O6S
Molecular Weight 629.8 g/mol
CAS No. 590368-25-5
Cat. No. B2806328
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameWx-671
CAS590368-25-5
Molecular FormulaC32H47N5O6S
Molecular Weight629.8 g/mol
Structural Identifiers
InChIInChI=1S/C32H47N5O6S/c1-8-43-32(39)37-14-12-36(13-15-37)31(38)29(17-24-10-9-11-25(16-24)20-33-35-40)34-44(41,42)30-27(22(4)5)18-26(21(2)3)19-28(30)23(6)7/h9-11,16,18-23,29,34-35,40H,8,12-15,17H2,1-7H3/b33-20+/t29-/m0/s1
InChIKeyCYCFEEXTLQGJEL-XEOXDSMQSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Wx-671 (Upamostat, CAS 590368-25-5): An Orally Bioavailable Second-Generation uPA-Targeting Serine Protease Inhibitor Prodrug for Oncologic and Antiviral Research Applications


Wx-671 (also known as upamostat or mesupron; CAS 590368-25-5) is an orally bioavailable, 3-amidinophenylalanine-derived second-generation serine protease inhibitor prodrug that targets the human urokinase-type plasminogen activator (uPA) system [1]. Upon oral administration, Wx-671 is enzymatically converted to its active metabolite WX-UK1, a competitive uPA inhibitor with antineoplastic and antimetastatic properties [2]. The compound has been investigated in multiple Phase I and Phase II clinical trials for metastatic breast cancer, locally advanced pancreatic cancer, and more recently for COVID-19 as a host-directed antiviral agent [3].

Why Wx-671 (Upamostat) Cannot Be Replaced by Other Serine Protease Inhibitors or Generic uPA-Targeting Agents


Wx-671 is not a simple uPA inhibitor but a rationally designed prodrug with a unique amidoxime structural motif that requires enzymatic activation by the mitochondrial Amidoxime Reducing Component (mARC) enzyme system to yield the active metabolite WX-UK1 [1]. This two-step activation cascade distinguishes it from direct-acting serine protease inhibitors such as gabexate mesilate or nafamostat, which lack the prodrug conversion mechanism and exhibit different pharmacokinetic profiles, tissue distribution patterns, and therapeutic windows. Substituting Wx-671 with a generic uPA antibody or alternative small-molecule serine protease inhibitor would fundamentally alter both the pharmacodynamic target engagement kinetics and the in vivo exposure profile, as evidenced by the distinct terminal half-life of the active metabolite (17-21 hours) following oral prodrug administration [2].

Wx-671 (Upamostat) Product-Specific Quantitative Evidence Guide: Comparator-Based Differentiation


Wx-671 (Upamostat) Demonstrates Prolonged Active Metabolite Half-Life (17-21 Hours) Enabling Once-Daily Oral Dosing Compared to Intravenous uPA Inhibitors

Wx-671 is an orally administered prodrug that generates the active uPA inhibitor WX-UK1 in vivo. In a Phase I pharmacokinetic study of healthy male volunteers receiving single oral doses of Wx-671 (as hydrogen sulfate, 50-400 mg free base equivalent), the terminal phase half-life of the active metabolite WX-UK1 was 17-21 hours in the two highest dose groups [1]. In contrast, direct intravenous administration of WX-UK1 itself or other parenteral serine protease inhibitors such as gabexate mesilate exhibit substantially shorter half-lives (typically <1-2 hours), necessitating continuous infusion for sustained target engagement. The prodrug Wx-671 itself displayed a consistent terminal half-life of approximately 5.8 hours across all dose levels [1].

Pharmacokinetics Oral bioavailability Prodrug activation

Wx-671 (Upamostat) Plus Gemcitabine Achieves 1-Year Survival Rate of 50.6% Versus 33.9% with Gemcitabine Alone in Locally Advanced Pancreatic Cancer

In a Phase II randomized proof-of-concept study (NCT00499265) of patients with non-resectable, locally advanced pancreatic adenocarcinoma (LAPC), the addition of oral upamostat (Wx-671) at 400 mg daily to standard gemcitabine chemotherapy (1000 mg/m² IV weekly) resulted in a median overall survival (OS) of 12.5 months (95% CI 8.2-18.2) compared to 9.9 months (95% CI 7.4-12.1) with gemcitabine alone [1]. The corresponding 1-year survival rates were 50.6% in the upamostat 400 mg plus gemcitabine arm versus 33.9% in the gemcitabine monotherapy arm, representing an absolute improvement of 16.7 percentage points [1]. Partial remission rates by RECIST criteria were 12.9% (400 mg arm), 7.1% (200 mg arm), and 3.8% (gemcitabine alone) [1].

Pancreatic cancer Overall survival Combination therapy

Wx-671 (Upamostat) Plus Capecitabine Extends Median Progression-Free Survival to 8.3 Months Versus 4.3 Months in Prior Adjuvant Chemotherapy-Treated Metastatic Breast Cancer Patients

In a randomized double-blind Phase II study (NCT00615940) of first-line HER2-negative metastatic breast cancer (MBC), the combination of oral upamostat (Wx-671) 200 mg daily plus capecitabine (1000 mg/m² BID for 14 days of a 21-day cycle) was compared to capecitabine monotherapy. In the subset of patients who had received prior adjuvant chemotherapy, median progression-free survival (PFS) improved from 4.3 months (95% CI 2.6-9.7) in the capecitabine alone group to 8.3 months (95% CI 5.6-10.9) in the upamostat plus capecitabine group, representing a 93% improvement in median PFS [1]. The overall response rate at Week 24 was 20% in the combination arm versus 12% in the capecitabine monotherapy arm [1]. Pharmacokinetic analysis demonstrated no drug-drug interactions between upamostat and capecitabine [1].

Metastatic breast cancer Progression-free survival HER2-negative

Wx-671 (Upamostat) Reduces COVID-19 Hospitalization Rate to 0% Versus 15% with Placebo and Accelerates Severe Symptom Recovery to 3-4 Days Versus 8 Days

In a randomized, placebo-controlled pilot study of outpatients with symptomatic COVID-19 (symptom onset within 5 days), treatment with oral upamostat (Wx-671) at 200 mg or 400 mg daily for 14 days resulted in 0% hospitalization for worsening COVID-19 in the combined upamostat groups compared to 15% (3 of 20 patients) in the placebo group (P = 0.03) [1]. The median time to sustained recovery from severe symptoms was reduced from 8 days in the placebo group to 4 days in the upamostat 200 mg group and 3 days in the upamostat 400 mg group [1]. New severe symptoms developed in 20% of placebo patients versus only 2.4% in the combined upamostat groups (P = 0.036) [1]. Mean D-dimer levels decreased by 38% and 48% in the upamostat 200 mg and 400 mg groups, respectively, while remaining constant in placebo patients [1].

COVID-19 Antiviral Host-directed therapy

Wx-671 (Upamostat) Requires mARC Enzyme System-Mediated Activation, Distinguishing It from Direct-Acting Serine Protease Inhibitors

Wx-671 (upamostat) is an amidoxime prodrug that requires enzymatic reduction by the mitochondrial Amidoxime Reducing Component (mARC) enzyme system to generate the active pharmacologically active uPA inhibitor WX-UK1 [1]. This activation pathway is distinct from that of direct-acting serine protease inhibitors such as gabexate mesilate, nafamostat mesilate, or aprotinin, which are active as administered. In vitro studies demonstrate that Wx-671 itself has minimal uPA inhibitory activity; full potency is only achieved following mARC-mediated N-reduction of the amidoxime moiety to the corresponding amidine [1]. The stereoselective nature of this activation has been demonstrated: the L-enantiomer of WX-UK1 inhibits uPA and plasmin with approximately 70-fold higher potency (lower Ki) than the D-enantiomer [2].

Metabolic activation Prodrug conversion mARC

Wx-671 (Upamostat) Exhibits High Solubility in DMSO (250 mg/mL, 396.95 mM) and Defined In Vivo Formulation Compatibility for Preclinical Dosing

Wx-671 (upamostat) demonstrates high solubility in DMSO at 250 mg/mL (equivalent to 396.95 mM) with sonication recommended for dissolution [1]. For in vivo administration, a defined formulation of 10% DMSO + 90% corn oil achieves a working concentration of 3.3 mg/mL (5.24 mM) [1]. In rat pharmacokinetic studies, a single intravenous injection of 2 mg/kg upamostat (dissolved in normal saline, dimethylacetamide, PEG400, and DMSO at 3:3:3:1 ratio) yielded a terminal half-life of 0.5 hours, volume of distribution of 2.0 L/kg, and clearance of approximately 2.7 L/h/kg [2]. In contrast, many alternative amidinophenylalanine-based uPA inhibitors exhibit substantially lower aqueous solubility and require more complex formulation strategies for in vivo dosing.

Solubility Formulation In vivo dosing

Wx-671 (Upamostat): Recommended Research and Industrial Application Scenarios Based on Quantitative Differentiation Evidence


Pancreatic Cancer Xenograft and Syngeneic Models Requiring Oral uPA Pathway Inhibition with Demonstrated Survival Benefit

Investigators studying pancreatic ductal adenocarcinoma (PDAC) progression and metastasis should consider Wx-671 for oral dosing regimens in preclinical models. The Phase II clinical data demonstrating a 1-year survival rate improvement from 33.9% (gemcitabine alone) to 50.6% (upamostat 400 mg + gemcitabine) in locally advanced pancreatic cancer patients provides translational rationale for combination studies [1]. The once-daily oral dosing (200-400 mg clinical equivalent) enables chronic administration in long-term tumor growth and metastasis models without the confounding stress of repeated intraperitoneal or intravenous injections. The defined in vivo formulation (10% DMSO + 90% corn oil) facilitates consistent oral gavage dosing in rodent studies [2].

HER2-Negative Metastatic Breast Cancer Models with Elevated uPA/PAI-1 Biomarker Expression

Research programs focused on uPA/PAI-1-driven breast cancer progression should prioritize Wx-671 based on the randomized Phase II data showing a 93% improvement in median PFS (4.3 to 8.3 months) when added to capecitabine in the prior adjuvant chemotherapy subgroup [1]. Given that uPA and PAI-1 are ASCO-recommended prognostic biomarkers in breast cancer, Wx-671 provides a mechanistically rational tool for interrogating uPA pathway dependence in HER2-negative models. The absence of drug-drug interactions with capecitabine also supports combination study designs [1].

SARS-CoV-2 and Emerging Coronavirus Host-Directed Antiviral Studies

For investigators studying host-directed antiviral strategies against SARS-CoV-2 and other coronaviruses, Wx-671 offers a clinically validated tool with demonstrated reduction in hospitalization (0% vs 15% placebo) and accelerated severe symptom recovery (3-4 days vs 8 days) in COVID-19 outpatients [1]. Unlike direct-acting antivirals that target viral proteins susceptible to escape mutations, Wx-671 inhibits host serine proteases (including TMPRSS2 family members) involved in viral entry and replication. The patented use of Wx-671 for coronavirus infection treatment (US Patent 11,918,560) provides additional intellectual property protection for translational programs [2].

Pharmacokinetic and Prodrug Activation Studies Requiring mARC-Dependent Bioactivation Models

Wx-671 serves as an excellent model compound for studying amidoxime prodrug activation via the mitochondrial Amidoxime Reducing Component (mARC) enzyme system [1]. The extended terminal half-life of the active metabolite WX-UK1 (17-21 hours) following oral prodrug administration provides a convenient PK/PD window for assessing mARC activity in genetically modified models or in the presence of enzyme inhibitors [2]. The validated HPLC-MS/MS analytical method for simultaneous quantification of Wx-671 and WX-UK1 in plasma supports robust PK studies .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for Wx-671

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.